5,6,7,8-Tetrahydroisoquinolin-5-amine
Overview
Description
5,6,7,8-Tetrahydroisoquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline analogs, including 5,6,7,8-Tetrahydroisoquinolin-5-amine, involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . This reaction results in the formation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
As a secondary amine, 5,6,7,8-Tetrahydroisoquinolin-5-amine has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, it can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .Scientific Research Applications
Regioselective Amination
5,6,7,8-Tetrahydroisoquinolin-5-amine can be involved in regioselective amination processes. A study demonstrated the amination of nitroisoquinolines in liquid ammonia solutions to yield corresponding amino compounds, showcasing its application in synthesizing specific isoquinoline derivatives with potential for further chemical transformations and applications (Woźniak et al., 1990).
Antibacterial Properties
New derivatives of 8-nitrofluoroquinolone were synthesized to explore their antibacterial properties, highlighting the role of substituted primary amine appendages, including those related to 5,6,7,8-Tetrahydroisoquinolin-5-amine, in enhancing antimicrobial activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Metabolite Profiling
The compound has been implicated in the comprehensive profiling and quantitation of amine group-containing metabolites, providing a framework for analyzing complex mixtures of amine derivatives for various biochemical and pharmacological research applications (Boughton et al., 2011).
Synthesis of Alkaloids
It serves as a precursor in the synthesis of tetrahydroisoquinoline alkaloids, employing novel routes such as anodic cyanation. This method facilitates the production of various alkaloids, underlining the chemical's utility in creating complex organic molecules with potential pharmacological benefits (Louafi et al., 2010).
Fluorescence Studies
Research on the fluorescence of catechol amines and related compounds condensed with formaldehyde shows the compound's potential application in biochemical assays and neurological research, especially in studying neurotransmitter dynamics and interactions (Falck et al., 1962).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURMVGXJVVCSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477535 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinolin-5-amine | |
CAS RN |
502612-43-3 | |
Record name | 5,6,7,8-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroisoquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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